molecular formula C17H36 B14645402 2,6-Dimethylpentadecane CAS No. 54105-65-6

2,6-Dimethylpentadecane

Cat. No.: B14645402
CAS No.: 54105-65-6
M. Wt: 240.5 g/mol
InChI Key: JYTLGEFYGIHRQU-UHFFFAOYSA-N
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Description

2,6-Dimethylpentadecane (C₁₇H₃₆) is a branched alkane featuring a 15-carbon backbone (pentadecane) with methyl groups at the 2nd and 6th positions. This structural arrangement reduces molecular symmetry compared to linear alkanes, influencing its physical properties such as melting point, boiling point, and solubility. Branched alkanes like these are commonly used in analytical chemistry as reference standards or reagents due to their stability and predictable behavior .

Properties

CAS No.

54105-65-6

Molecular Formula

C17H36

Molecular Weight

240.5 g/mol

IUPAC Name

2,6-dimethylpentadecane

InChI

InChI=1S/C17H36/c1-5-6-7-8-9-10-11-14-17(4)15-12-13-16(2)3/h16-17H,5-15H2,1-4H3

InChI Key

JYTLGEFYGIHRQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)CCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpentadecane can be achieved through various methods. One common approach involves the reduction of citronellyl tosylate with lithium aluminum hydride to produce 2,6-dimethyl-2-octene, which can then be further processed to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of hydrocarbon synthesis, such as catalytic hydrogenation and alkylation, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpentadecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:

    Oxidation: Alkanes can be oxidized to form alcohols, aldehydes, ketones, and carboxylic acids under specific conditions.

    Substitution: Halogenation is a common substitution reaction where hydrogen atoms in the alkane are replaced by halogen atoms.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

    Substitution: Halogenation typically requires halogens like chlorine (Cl2) or bromine (Br2) and may be initiated by heat or light.

Major Products

    Oxidation: Depending on the conditions, oxidation can yield a variety of products including alcohols, aldehydes, and carboxylic acids.

    Substitution: Halogenation results in the formation of haloalkanes, where one or more hydrogen atoms are replaced by halogen atoms.

Scientific Research Applications

2,6-Dimethylpentadecane has been studied for its role in various scientific fields:

Mechanism of Action

The mechanism of action of 2,6-Dimethylpentadecane in biological systems, particularly as a pheromone, involves its interaction with specific receptors in insects. These receptors are part of the olfactory system, which detects the presence of the compound and triggers behavioral responses such as mating.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,6-dimethylpentadecane with structurally analogous branched alkanes, leveraging data from the provided evidence:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) logP Toxicity Regulatory Status Key Applications
This compound C₁₇H₃₆ 240.47* ~290–310* ~0.78* ~8.5* Not available Not listed in TSCA Hypothesized: Lab reagents, standards
2,6-Dimethylundecane C₁₃H₂₈ 184.36 Not reported Not reported ~6.2† No acute toxicity data Not listed in TSCA Research chemicals
4,6-Dimethyldodecane C₁₄H₃₀ 198.39 Not reported Not reported ~7.1† Low BBB permeability‡ Not listed in TSCA Pharmacology research
2,6,10,14-Tetramethylpentadecane C₁₉H₄₀ 268.52 330–335 0.84 ~9.5† Skin irritation (H315) TSCA-listed Analytical standards

*Estimated based on homologous series trends. ‡Based on ADMET properties of 4,6-dimethyldodecane ().

Structural and Physical Property Analysis

  • Branching Effects :

    • Increasing branching (e.g., 2,6,10,14-tetramethylpentadecane) lowers boiling points compared to linear isomers due to reduced van der Waals interactions . For example, 2,6,10,14-tetramethylpentadecane has a boiling point of 330–335°C , while linear pentadecane boils at ~270°C. This compound likely has a boiling point between these values (~290–310°C).
    • Density increases with branching; 2,6,10,14-tetramethylpentadecane (0.84 g/cm³) is denser than linear pentadecane (0.77 g/cm³) .
  • Lipophilicity (logP) :

    • Longer chains and branching enhance lipophilicity. This compound (estimated logP ~8.5) is more lipophilic than 2,6-dimethylundecane (logP ~6.2) and 4,6-dimethyldodecane (logP ~7.1) .

Toxicity and Regulatory Profiles

  • It is listed under the U.S. Toxic Substances Control Act (TSCA) .
  • 4,6-Dimethyldodecane : Exhibits low blood-brain barrier penetration and minimal hepatotoxicity, making it a candidate for pharmacological studies .
  • This compound: Toxicity data is unavailable, but its structural similarity to non-irritating branched alkanes (e.g., 2,6-dimethylundecane) suggests low acute hazards.

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